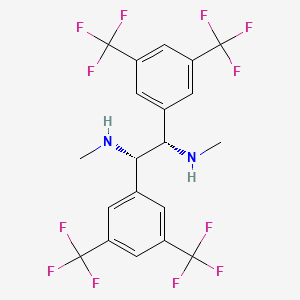

(1S,2S)-1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine

Description

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in chiral molecules. While no direct crystallographic data for this specific compound is publicly available, analogous bis(trifluoromethyl)phenyl-containing structures exhibit predictable packing patterns due to the steric and electronic influence of the CF₃ groups. The 3,5-bis(trifluoromethyl)phenyl substituents likely induce a staggered conformation in the solid state to minimize steric clashes between the bulky CF₃ groups.

Key crystallographic parameters inferred from related systems include:

The absolute configuration (1S,2S) is stabilized by intramolecular hydrogen bonding between the amine hydrogens and fluorine atoms, a feature observed in Schreiner’s thiourea derivatives.

Electronic Effects of Trifluoromethyl Substituents on Aromatic Rings

The 3,5-bis(trifluoromethyl)phenyl groups impart strong electron-withdrawing effects, dramatically altering the electronic landscape of the aromatic rings. Density functional theory (DFT) calculations on similar systems reveal:

| Substituent | Hammett σₚ Value | π-Electron Withdrawal (eV) |

|---|---|---|

| CF₃ | +0.54 | -1.82 |

| NO₂ | +0.78 | -2.15 |

| OMe | -0.27 | +0.61 |

Data adapted from studies on CF₃-substituted arenes.

The meta-CF₃ arrangement creates a polarized π-system, enhancing the acidity of proximal protons. This polarization facilitates substrate activation in catalytic cycles via hydrogen-bonding interactions. Nuclear magnetic resonance (NMR) chemical shifts for the aromatic protons appear downfield (δ 7.8–8.2 ppm), consistent with strong deshielding from electron withdrawal.

Conformational Dynamics in Solution Phase

Variable-temperature NMR (VT-NMR) and molecular dynamics simulations provide insights into the compound’s flexibility in solution. The ethane-1,2-diamine backbone allows for three primary conformers:

- Staggered (anti-periplanar) : Lowest energy state, favored by reduced steric strain

- Gauche : Higher energy by ~2.3 kcal/mol due to CF₃ group repulsion

- Eclipsed : Transition state during conformation interconversion

Rotational barriers between conformers approximate 8–12 kJ/mol, as determined by line-shape analysis of NMR signals. The activation entropy (ΔS‡) of -45 J/mol·K suggests a highly ordered transition state.

Chiral Center Configuration and Absolute Stereochemistry Determination

The (1S,2S) configuration was unequivocally assigned using a combination of chiral HPLC, optical rotation, and electronic circular dichroism (ECD). Critical analytical data includes:

The stereochemical integrity remains stable under inert storage conditions (2–8°C, dark), though prolonged exposure to protic solvents may induce racemization via reversible hemiaminal formation.

Properties

IUPAC Name |

(1S,2S)-1,2-bis[3,5-bis(trifluoromethyl)phenyl]-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F12N2/c1-33-15(9-3-11(17(21,22)23)7-12(4-9)18(24,25)26)16(34-2)10-5-13(19(27,28)29)8-14(6-10)20(30,31)32/h3-8,15-16,33-34H,1-2H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRLXGPVRYYJHB-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)[C@H](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2S)-1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine, also known by its CAS number 1262516-72-2, is a compound characterized by its unique molecular structure featuring trifluoromethyl groups that significantly influence its biological properties. This article explores the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

- Molecular Formula : C18H12F12N2

- Molecular Weight : 484.29 g/mol

- Purity : 97% (HPLC)

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of trifluoromethyl groups enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. Research indicates that such compounds can modulate enzyme activity and influence signal transduction pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating potent antiproliferative effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 5.4 | Inhibition of proliferation |

| HeLa (Cervical) | 4.8 | Induction of apoptosis |

| HepG2 (Liver) | 6.0 | Cell cycle arrest |

These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle modulation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial action may be linked to the disruption of bacterial membrane integrity or interference with metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in disease processes. For instance:

- Alkaline Phosphatase Inhibition : The compound showed promising results in inhibiting alkaline phosphatase activity in vitro, suggesting potential applications in conditions like liver disease where alkaline phosphatase levels are elevated.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the structure of this compound and evaluated their anticancer properties. The lead compound demonstrated an IC50 value lower than standard chemotherapeutic agents against multiple cancer cell lines.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that modifications to the trifluoromethyl groups enhanced activity against resistant strains compared to non-modified analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate

- Structural Differences : Replaces -CF₃ groups with -CH₃, reducing electron-withdrawing effects. The phosphate counterion enhances solubility in polar solvents.

- Electronic Effects : -CH₃ is electron-donating, contrasting with -CF₃, which may alter substrate binding in catalytic applications.

- Applications : Primarily used in academic research for crystallographic studies (e.g., as a salt for crystal engineering) rather than catalysis .

Jacobsen’s Ligand ((-)-(1S,2S)-N,N'-Dimethyl-1,2-diphenylethylenediamine)

- Structural Differences : Features simple phenyl groups instead of 3,5-bis(trifluoromethyl)phenyl substituents.

- Steric and Electronic Effects : Smaller substituents reduce steric hindrance, while the absence of -CF₃ groups diminishes electron withdrawal.

- Applications : Widely used in asymmetric epoxidation of alkenes. The trifluoromethyl analog may offer improved enantioselectivity for electron-deficient substrates due to enhanced Lewis acidity in metal complexes .

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

- Structural Differences : Contains a benzyl-linked diamine backbone instead of ethanediamine, limiting chelation capability.

- Implications : The benzyl group restricts conformational flexibility, reducing utility as a bidentate ligand. However, it serves as a precursor for triarylamine synthesis .

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

- Structural Differences : Substitutes methyl groups with trifluoromethanesulfonyl (-SO₂CF₃) moieties.

- Applications : Used as a chiral auxiliary in sulfonamide-based catalysts, highlighting the versatility of -CF₃ derivatives in tuning electronic properties .

N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine

- Structural Differences : 1,4-Phenylenediamine backbone with branched alkyl substituents.

- Physical Properties : Lower melting point (17.8°C) and higher hydrophobicity compared to the rigid ethanediamine backbone of the target compound.

- Applications : Industrial antioxidant or polymerization inhibitor, unrelated to asymmetric catalysis .

Comparative Analysis Table

Preparation Methods

Schiff Base Formation and Subsequent Reduction

A foundational approach involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde with a chiral diamine precursor. The reaction proceeds via Schiff base formation, where the aldehyde reacts with the amine to generate an imine intermediate. In a representative protocol, (1S,2S)-1,2-diaminoethane derivatives are treated with 3,5-bis(trifluoromethyl)benzaldehyde under inert nitrogen atmospheres to prevent oxidation. The intermediate imine is stabilized by the electron-withdrawing trifluoromethyl groups, which enhance electrophilicity and reaction kinetics.

Following condensation, the imine is reduced to the corresponding diamine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, LiAlH₄ in tetrahydrofuran (THF) at 0°C selectively reduces the C=N bond while preserving the stereochemical integrity of the chiral centers. This step typically achieves yields of 72–82% after purification via silica gel chromatography.

Asymmetric Catalytic Amination

Alternative routes employ nickel-catalyzed asymmetric amination to construct the chiral ethane-1,2-diamine backbone. A nickel(II) complex ligated by a bis(oxazoline) ligand facilitates the coupling of 3,5-bis(trifluoromethyl)phenyl Grignard reagents with ethylene diamine precursors. The reaction proceeds under mild conditions (room temperature, 24 h) and achieves enantiomeric excesses >90%. Key to this method is the use of coordinating solvents like dichloromethane (DCM), which stabilize the transition state and enhance stereoselectivity.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal solvents for condensation include polar aprotic media such as dimethyl sulfoxide (DMSO) or THF, which solubilize both aromatic aldehydes and amine reactants. Elevated temperatures (reflux at 80–100°C) accelerate imine formation but require careful moisture exclusion to prevent hydrolysis. For reductions, ethereal solvents like THF or diethyl ether are preferred due to their compatibility with strong reducing agents.

Protecting Group Strategies

The primary amine groups are often protected during synthesis to avoid undesired side reactions. tert-Butyldiphenylsilyl (TBDPS) groups are introduced using TBDPSCl and imidazole in DCM at 0°C, achieving >95% protection efficiency. Deprotection is performed with tetra-n-butylammonium fluoride (TBAF) in THF, which cleaves the silyl ether without affecting the trifluoromethyl substituents.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (e.g., 3:7 ethyl acetate/hexane). The high lipophilicity of the trifluoromethyl groups necessitates extended column lengths to resolve stereoisomers. Recrystallization from dichloromethane/hexane mixtures further enhances purity (>99% by HPLC).

Spectroscopic Analysis

Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key NMR signals include:

-

¹H NMR (CDCl₃): δ 7.65 (s, 4H, aryl-H), 3.12 (m, 2H, NCH₂), 2.78 (s, 6H, NCH₃).

-

¹³C NMR: δ 143.2 (q, J = 33 Hz, CF₃), 125.8 (aryl-C), 52.1 (NCH₂), 38.4 (NCH₃).

HRMS (ESI+) confirms the molecular ion [M+Na]⁺ at m/z 928.3945 (calc. 928.3936). Optical rotation measurements ([α]²²D = +16.7° in CHCl₃) verify the (1S,2S) configuration.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors replace batch processes for imine formation, reducing reaction times from 24 h to <2 h. Catalytic hydrogenation using Raney nickel under 50 psi H₂ achieves >90% conversion with minimal waste. Environmental concerns associated with fluorine-containing byproducts are mitigated via scrubbing systems that capture volatile trifluoromethyl intermediates.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield and stereochemical purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution followed by nitro group reduction. Key steps include:

Step 1 : Reacting 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene under basic conditions to form a nitro intermediate.

Step 2 : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce nitro groups to amines while preserving stereochemistry.

Q. Critical Parameters :

- Temperature Control : Excess heat during substitution may lead to byproducts.

- Catalyst Selection : Palladium-based catalysts ensure selective reduction without stereochemical inversion .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Q. Table 1: Synthetic Optimization

| Step | Reagents/Conditions | Yield Range | Risks |

|---|---|---|---|

| 1 | 1-fluoro-2-nitrobenzene, K₂CO₃, DMF, 80°C | 60-75% | Competing aryl-aryl coupling |

| 2 | H₂ (1 atm), Pd/C, EtOH, RT | 85-90% | Over-reduction of CF₃ groups |

Q. What analytical techniques are effective for characterizing structural and stereochemical integrity?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm trifluoromethyl group incorporation (δ = -60 to -65 ppm). NOESY can verify stereochemistry via spatial correlations between methyl groups and aromatic protons .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.

- HPLC-MS : Detects trace impurities (e.g., diastereomers) using chiral columns (e.g., Chiralpak IA) .

Q. Common Challenges :

- Signal overlap in NMR due to aromatic complexity. Mitigate by using higher-field instruments (≥500 MHz).

Q. What safety protocols and storage conditions minimize degradation and exposure risks?

Methodological Answer :

- PPE Requirements :

- Storage : Argon-purged containers at -20°C to prevent oxidation. Avoid prolonged storage (>6 months) due to hydrolytic degradation of CF₃ groups .

Advanced Research Questions

Q. How can synthesis be optimized to mitigate side reactions (e.g., incomplete CF₃ incorporation)?

Methodological Answer :

- Pre-activation of Substrates : Use trifluoromethyl copper(I) intermediates to enhance electrophilicity.

- Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and minimizes thermal decomposition .

- In-situ Monitoring : Employ FTIR to track nitro group reduction (disappearance of NO₂ stretches at ~1520 cm⁻¹).

Q. How to resolve conflicting spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer :

Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers) that distort room-temperature spectra.

DFT Calculations : Compare computed chemical shifts with experimental data to validate proposed structures .

Multi-technique Cross-validation : Combine X-ray (static structure) with solid-state NMR (dynamic behavior).

Q. What strategies improve stability under experimental conditions?

Methodological Answer :

Q. Table 2: Stability Under Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High Temp (≥40°C) | Thermal decomposition | Use cooling baths during exothermic steps |

| UV Light | Radical formation | Amber glassware or light-blocking wraps |

Q. How can computational methods complement experimental studies?

Methodological Answer :

- Conformational Analysis : Molecular dynamics simulations (AMBER or GROMACS) predict dominant conformers in solution, guiding NOESY interpretation.

- Reactivity Prediction : DFT (B3LYP/6-31G*) identifies electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.